molecular formula C18H24CaN5O8P B13151668 CalciumDibvtyacyadenosineCyclophosphate

CalciumDibvtyacyadenosineCyclophosphate

Cat. No.: B13151668
M. Wt: 509.5 g/mol
InChI Key: DYPMNOAJQAIZFX-JBVYASIDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of CalciumDibvtyacyadenosineCyclophosphate involves large-scale chemical synthesis using high-purity reagents and advanced purification techniques. The process is optimized to achieve high yields and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

CalciumDibvtyacyadenosineCyclophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .

Scientific Research Applications

CalciumDibvtyacyadenosineCyclophosphate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their analogs.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and differentiation.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, neurological disorders, and metabolic conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

CalciumDibvtyacyadenosineCyclophosphate exerts its effects by mimicking the action of cAMP, a crucial second messenger in various cellular processes. It activates protein kinase A (PKA), leading to the phosphorylation of target proteins and subsequent modulation of cellular activities. The compound also interacts with calcium ion channels, influencing calcium signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Cyclic Adenosine Monophosphate (cAMP): The natural analog of CalciumDibvtyacyadenosineCyclophosphate.

    Dibutyryl cAMP (dbcAMP): Another synthetic analog with similar properties but different pharmacokinetics.

    8-Bromo-cAMP: A brominated analog with enhanced stability and potency .

Uniqueness

This compound is unique due to its dual role in modulating both cAMP and calcium signaling pathways. This dual action makes it a valuable tool in research and potential therapeutic applications, offering advantages over other similar compounds .

Properties

Molecular Formula

C18H24CaN5O8P

Molecular Weight

509.5 g/mol

InChI

InChI=1S/C18H24N5O8P.Ca/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t10-,14-,15-,18-;/m1./s1

InChI Key

DYPMNOAJQAIZFX-JBVYASIDSA-N

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca]

Origin of Product

United States

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